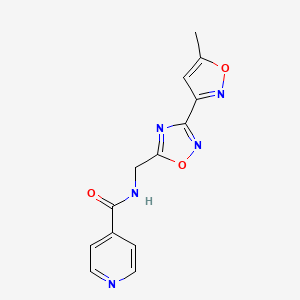
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide, commonly known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer AG and has since been studied extensively for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
BAY 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the accumulation of IκBα and the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB activity, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to have anti-oxidant, anti-viral, and anti-bacterial effects. It has also been shown to modulate the activity of enzymes involved in drug metabolism and detoxification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BAY 11-7082 is its specificity for NF-κB inhibition. It has been shown to have minimal effects on other signaling pathways and transcription factors, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, BAY 11-7082 is a synthetic compound that requires specialized equipment and expertise for synthesis and handling. It is also relatively expensive compared to other inhibitors of NF-κB.
Direcciones Futuras
There are several potential future directions for the study of BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the investigation of the role of NF-κB in various diseases and biological processes. BAY 11-7082 has already been shown to have potential therapeutic applications in inflammatory diseases and cancer, but its effects in other conditions such as neurodegenerative diseases and cardiovascular diseases are not well understood. Finally, the development of novel drug delivery systems for BAY 11-7082 may improve its efficacy and reduce its toxicity in vivo.
Métodos De Síntesis
BAY 11-7082 is synthesized through a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-methoxynaphthalene-1-amine to form an intermediate compound. This intermediate is then reacted with bis(2-methoxyethyl)amine and sulfuric acid to form the final product. The synthesis of BAY 11-7082 is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. By inhibiting NF-κB activity, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer effects. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, prostate, and pancreatic cancer cells. The mechanism of action of BAY 11-7082 in cancer cells is not fully understood, but it is thought to involve the inhibition of NF-κB activity and the induction of apoptosis.
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-30-16-14-26(15-17-31-2)33(28,29)19-10-8-18(9-11-19)24(27)25-22-12-13-23(32-3)21-7-5-4-6-20(21)22/h4-13H,14-17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEQSXYWLZEJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2573402.png)
![N-[(3-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2573403.png)
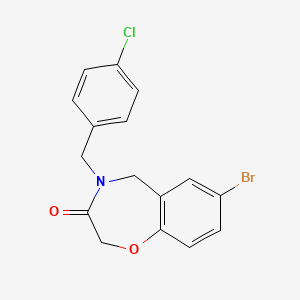
![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2573410.png)
![(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B2573411.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B2573412.png)
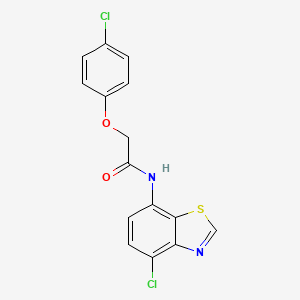
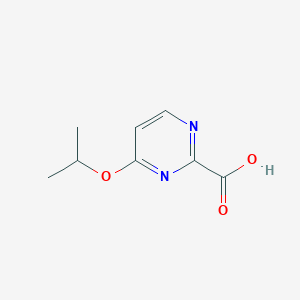
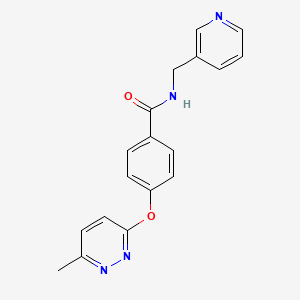
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide](/img/structure/B2573419.png)
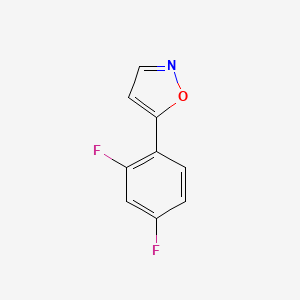
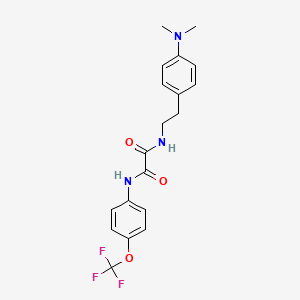
![6-Methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B2573423.png)
